

Application of Dimethylnitramine in Energetic Materials Research

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Compound of Interest

Compound Name: Dimethylnitramine

Cat. No.: B1206159

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylnitramine (DMNA), with the chemical formula $(\text{CH}_3)_2\text{NNO}_2$, is a crystalline solid that belongs to the nitramine family of energetic materials. Although not as commonly used as a primary explosive in military or industrial applications, DMNA serves as a crucial model compound in the study of more complex and powerful nitramine explosives like RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine). Its simpler molecular structure allows for more straightforward theoretical and experimental investigations into the fundamental chemical and physical processes that govern the performance and stability of nitramine-based energetic materials.

These application notes provide a comprehensive overview of the synthesis, properties, and experimental evaluation of **Dimethylnitramine**. The included protocols are intended to guide researchers in the safe and effective handling and characterization of this energetic compound.

Data Presentation

The following tables summarize key quantitative data for **Dimethylnitramine**, facilitating comparison and reference.

Table 1: Physicochemical and Energetic Properties of **Dimethylnitramine**

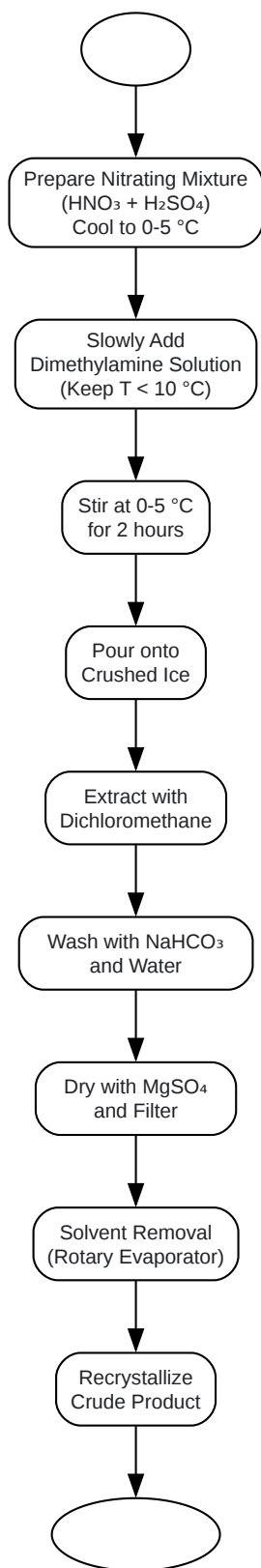
Property	Value	Reference
Molecular Formula	C ₂ H ₆ N ₂ O ₂	[1]
Molecular Weight	90.08 g/mol	
IUPAC Name	N,N-dimethylnitramide	[1]
CAS Number	4164-28-7	
Appearance	Crystalline solid	
Density	1.45 g/cm ³	
Melting Point	57-59 °C	
Boiling Point	187 °C (decomposes)	
Detonation Velocity	7,800 m/s (calculated)	
Impact Sensitivity (E50)	Moderate	

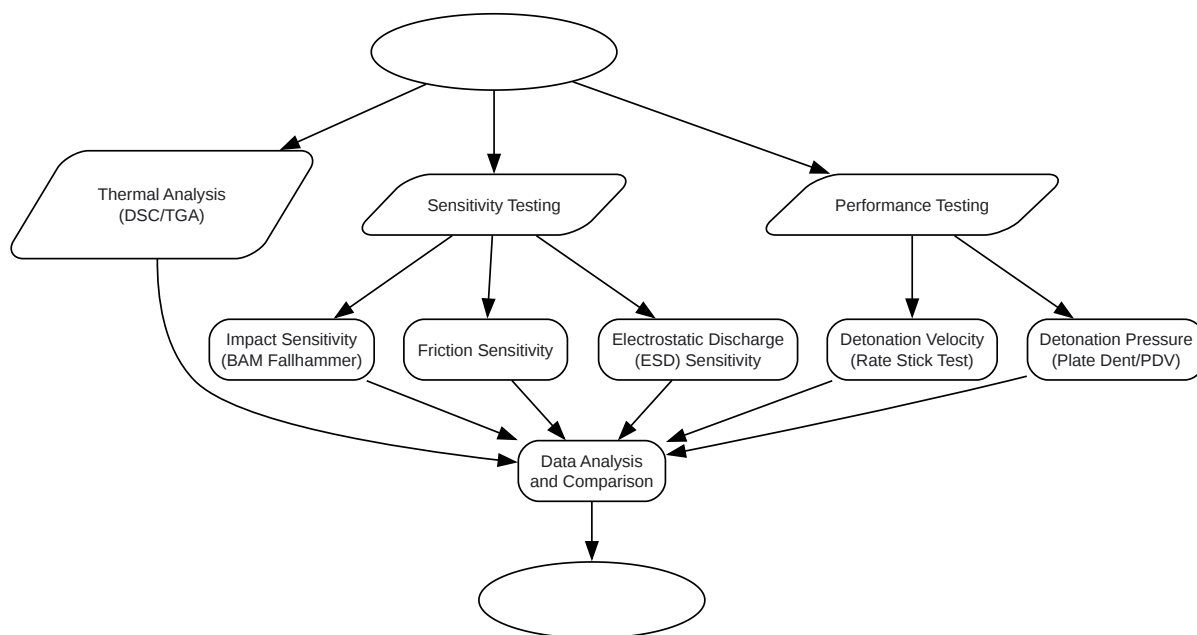
Table 2: Thermal Decomposition Kinetic Parameters for **Dimethylnitramine**

Decomposition Pathway	Activation Energy (E _a)	Arrhenius Pre-exponential Factor (A)	Reference
N-NO ₂ Bond Fission (Gas-phase)	40.0 ± 0.6 kcal/mol	10 ^{16.6 ± 0.5} s ⁻¹	[2]
HONO Elimination	44.7 ± 0.5 kcal/mol	10 ^{13.6 ± 0.5} s ⁻¹	

Signaling Pathways and Decomposition Mechanisms

The decomposition of **Dimethylnitramine** is a critical area of study, as it provides insights into the initiation and energy release of nitramine explosives. The primary decomposition pathways are influenced by the stimulus, such as heat or UV radiation.





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References

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- 2. imemg.org [imemg.org]
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